(6-chloro-4H-1,3-benzodioxin-8-yl)acetic acid

Scaffold differentiation Isomer comparison 1,3-Benzodioxin vs. 1,4-Benzodioxin

This 1,3-benzodioxin-8-acetic acid scaffold is topologically distinct from the common 1,4-benzodioxin framework. The 6-chloro substituent provides a synthetic handle for cross-coupling reactions (Suzuki, Buchwald) and increases lipophilicity (XLogP3 ≈ 1.5) relative to the unsubstituted or 6-fluoro analogs. The free carboxylic acid enables direct amide coupling and esterification without protecting-group chemistry. Ideal for fragment-based screening, SAR campaigns, and as a scaffold-hopping partner. Supplied with GHS07 safety documentation (H302/H315/H319/H335).

Molecular Formula C10H9ClO4
Molecular Weight 228.63 g/mol
CAS No. 1050910-10-5
Cat. No. B13222765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-chloro-4H-1,3-benzodioxin-8-yl)acetic acid
CAS1050910-10-5
Molecular FormulaC10H9ClO4
Molecular Weight228.63 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC(=C2)Cl)CC(=O)O)OCO1
InChIInChI=1S/C10H9ClO4/c11-8-1-6(3-9(12)13)10-7(2-8)4-14-5-15-10/h1-2H,3-5H2,(H,12,13)
InChIKeyYLVHQGQCPIKTTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(6-Chloro-4H-1,3-benzodioxin-8-yl)acetic acid (CAS 1050910-10-5): 1,3-Benzodioxin Carboxylic Acid Building Block for Fragment-Based Discovery and Analog Synthesis


(6-Chloro-4H-1,3-benzodioxin-8-yl)acetic acid (CAS 1050910-10-5, molecular formula C₁₀H₉ClO₄, MW 228.63 g/mol) is a synthetic 1,3-benzodioxin-8-acetic acid derivative bearing a single chloro substituent at the 6-position of the fused heterocyclic core [1]. The compound presents a carboxylic acid handle at the 8-position, making it directly amenable to amide coupling, esterification, and further derivatization without additional protecting-group chemistry . This 4H-1,3-benzodioxin scaffold is topologically distinct from the more widely exploited 1,4-benzodioxin (benzodioxane) framework, introducing differentiated spatial geometry and electronic properties that cannot be replicated by the 1,4-congener.

Why 1,4-Benzodioxin Analogs Cannot Substitute for the 6-Chloro-1,3-Benzodioxin Scaffold in Structure-Activity Studies


The 1,3-benzodioxin ring system positions the acetic acid side chain in a different spatial orientation relative to the fused dioxin ring compared with the 1,4-benzodioxin isomer, a geometric difference that alters hydrogen-bonding geometry, π-stacking interactions, and overall molecular topology when embedded in a target binding site [1]. Substitution of the 6-chloro group in the 4H-benzo[d][1,3]dioxin core for a 6-fluoro analog (CAS 885526-71-6, C₁₀H₉FO₄, MW 212.17 g/mol) changes the halogen's van der Waals radius (Cl: 1.75 Å vs. F: 1.47 Å), electronegativity, and computed XLogP3 values [2], making these scaffolds non-interchangeable in structure-activity relationship (SAR) campaigns and requiring empirical validation for each substitution pattern.

Head-to-Head and Class-Level Differentiation Data for (6-Chloro-4H-1,3-benzodioxin-8-yl)acetic acid


Comparing the 6-Chloro-1,3-Benzodioxin Scaffold to the 1,4-Benzodioxin Isomer: Topological and Conformational Distinction

The 1,3-benzodioxin ring in the target compound positions the 8-acetic acid side chain at a distinct relative orientation (dioxin oxygen atoms at positions 1 and 3) compared with the 1,4-benzodioxin isomer (oxygen atoms at positions 1 and 4). This topological distinction is not quantifiable by a single numeric metric but manifests as differentiated ring-fusion geometry and altered electronic distribution, which precludes direct scaffold hopping without re-optimization of the SAR [1]. The target compound's SMILES (O=C(O)CC1=CC(Cl)=CC2=C1OCOC2) confirms the 1,3-dioxin arrangement, confirming this differentiation from the 1,4-benzodioxin-6-yl-acetic acid analog .

Scaffold differentiation Isomer comparison 1,3-Benzodioxin vs. 1,4-Benzodioxin

Physicochemical Differentiation of 6-Chloro vs. 6-Fluoro 1,3-Benzodioxin-8-Acetic Acid: Computed Lipophilicity and Halogen Size

Computed XLogP3 values differentiate the 6-chloro analog (XLogP3 = 1.5) from the 6-fluoro analog (CAS 885526-71-6), which exhibits a lower lipophilicity due to the smaller, more electronegative fluorine atom [1]. The chlorine atom also introduces a larger van der Waals radius (≈1.75 Å) compared to fluorine (≈1.47 Å), creating a steric footprint that can fill hydrophobic sub-pockets inaccessible to the fluoro congener [2]. These differences impact passive membrane permeability predictions and protein binding, making experimental testing of each halogen derivative essential.

Lipophilicity XLogP3 Halogen effect Analog comparison

Anti-Inflammatory Activity of Structural Analogs in the 1,4-Benzodioxin-6-Acetic Acid Class: Benchmark for 1,3-Congener Activity Assessment

Although no in vivo or in vitro bioactivity data have been published for (6-chloro-4H-1,3-benzodioxin-8-yl)acetic acid itself, closely related 1,4-benzodioxin-6-acetic acid derivatives have demonstrated anti-inflammatory potency comparable to Ibuprofen in the carrageenan-induced rat paw edema assay [1]. This class-level evidence suggests the benzodioxin acetic acid pharmacophore is competent for anti-inflammatory activity; the 1,3-dioxin substitution pattern and the 6-chloro group are expected to further tune potency and selectivity.

Anti-inflammatory Class-level activity Benzodioxin acetic acid Ibuprofen comparator

Purity and Shipping Specifications from Commercial Vendors: Comparability Across Sources for Research Procurement

Multiple vendors list (6-chloro-4H-1,3-benzodioxin-8-yl)acetic acid at ≥95% purity . The hazardous properties include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with storage at 2–8°C in a sealed dry environment . These specifications are consistent across vendors but remain generic; no lot-specific analytical data (e.g., HPLC traces, impurity profiles) are publicly provided, underscoring the importance of batch-to-batch quality verification upon procurement.

Purity specification Supplier comparison Research procurement

Research and Industrial Application Scenarios Where (6-Chloro-4H-1,3-benzodioxin-8-yl)acetic acid is the Preferred Building Block


Fragment-Based Lead Discovery Targeting Binding Sites That Accommodate the 1,3-Benzodioxin Core Geometry

The compound serves as a carboxylic acid fragment with a 1,3-benzodioxin scaffold that is structurally distinct from the more common 1,4-benzodioxin fragment libraries. It can be directly incorporated into fragment-based screening cascades where the target protein's binding site has been shown to tolerate or prefer the 1,3-dioxin geometry [1][2].

Scaffold-Hopping SAR Studies: Replacing 1,4-Benzodioxin-Containing Leads with the 1,3-Isomer to Modulate Potency, Selectivity, and Pharmacokinetics

The 1,3-benzodioxin core is a scaffold-hopping partner for 1,4-benzodioxin-containing leads. The 6-chloro substituent provides a synthetic handle for cross-coupling reactions (e.g., Suzuki, Buchwald) and increases lipophilicity (computed XLogP3 = 1.5) relative to the unsubstituted or 6-fluoro scaffold, which may improve membrane permeability or metabolic stability [1].

Carboxylic Acid Bioisostere or Prodrug Intermediate in Anti-Inflammatory and Neurodegenerative Disease Programs

Based on class-level anti-inflammatory activity of related benzodioxin acetic acids and the potential for dual-target MAO/AChE inhibition reported for 1,3-benzodioxin-containing chalcones (derived from 6-chloro-1,3-benzodioxin-8-carbaldehyde, a related intermediate), this compound can serve as a key synthetic intermediate for constructing bioisosteres or prodrugs [3].

Analytical Reference and Impurity Standard for Patented 1,3-Benzodioxin-Derived Pharmaceutical Agents

As a well-characterized 1,3-benzodioxin building block with available hazard and safety data (GHS07, H302/H315/H319/H335) , the compound can be used as a reference standard or impurity marker in the quality control of more complex drug candidates incorporating the 6-chloro-1,3-benzodioxin substructure.

Quote Request

Request a Quote for (6-chloro-4H-1,3-benzodioxin-8-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.